molecular formula C5H5BrN2O2 B8803639 2-bromo-N-(isoxazol-3-yl)acetamide CAS No. 92931-33-4

2-bromo-N-(isoxazol-3-yl)acetamide

Cat. No.: B8803639
CAS No.: 92931-33-4
M. Wt: 205.01 g/mol
InChI Key: GIWMPTVSSKUNBX-UHFFFAOYSA-N
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Description

2-bromo-N-(isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
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Properties

CAS No.

92931-33-4

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

2-bromo-N-(1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C5H5BrN2O2/c6-3-5(9)7-4-1-2-10-8-4/h1-2H,3H2,(H,7,8,9)

InChI Key

GIWMPTVSSKUNBX-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of bromoacetylbromide (5.36 ml, 61.6 mmol) in diethylether (100 ml) at −40° C. is added, dropwise over 20 minutes, a solution of 3-aminoisoxazol (5.0 ml, 67.0 mmol) and triethylamine (8.5 ml, 61.4 mmol) in diethylether (20 ml). Additional diethylether (50 ml) is added and stirring continued for 3 hours. The reaction mixture is filtered and the solution then washed with 1 M sodium carbonate solution, 1 M hydrochloric acid and brine. Concentration followed by purification by flash silica column chromatography (ethyl acetate/iso-hexane 4:7) gives the title compound as a white solid.
Quantity
5.36 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Isoxazol-3-ylamine (1.14 g) was dissolved in dichloromethane (50 mL) and potassium carbonate (3.74 g) was added. Bromoacetyl chloride (1.12 mL) was added slowly with stirring and the suspension was stirred overnight. The reaction mixture was washed with water (2×50 mL), dried and evaporated. The product was recrystallised from dichloromethane/isohexane to afford the sub-titled compound (2.3 g).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Three

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